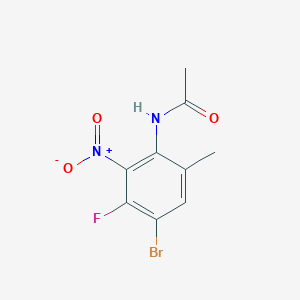

![molecular formula C12H15BrN2O2 B1378027 Éster tert-butílico del ácido 4-bromo-2,3-dihidro-pirrolo[2,3-b]piridina-1-carboxílico CAS No. 1211582-69-2](/img/structure/B1378027.png)

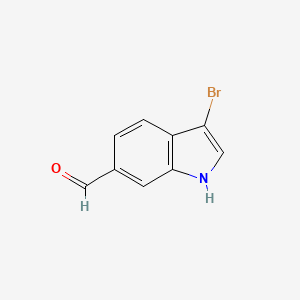

Éster tert-butílico del ácido 4-bromo-2,3-dihidro-pirrolo[2,3-b]piridina-1-carboxílico

Descripción general

Descripción

- The carboxylic acid group is protected using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

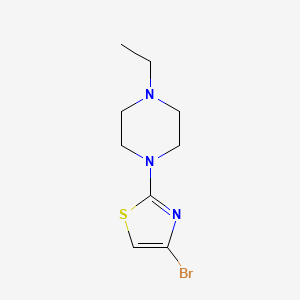

Types of Reactions:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

- Substituted pyrrolo[2,3-b]pyridines with various functional groups depending on the nucleophile used.

- N-oxides or dehalogenated products from oxidation and reduction reactions, respectively.

Chemistry:

- Used as an intermediate in the synthesis of more complex heterocyclic compounds.

- Employed in the development of ligands for catalysis.

Biology and Medicine:

- Potential precursor for the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents.

- Studied for its role in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Investigated for its potential in agrochemical applications.

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

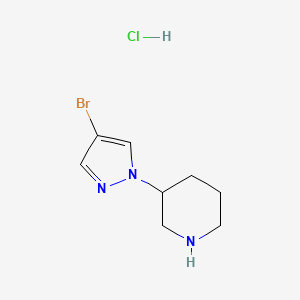

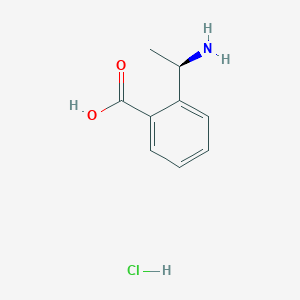

Este compuesto sirve como un andamio biológicamente activo en la investigación farmacéutica. Contiene anillos de pirrol y pirazina, que son comunes en las moléculas bioactivas . Sus derivados han mostrado una amplia gama de actividades biológicas, incluyendo efectos antimicrobianos, antiinflamatorios, antivirales, antifúngicos, antioxidantes, antitumorales e inhibidores de quinasas . Esto lo convierte en un punto de partida valioso para el desarrollo de nuevos agentes terapéuticos.

Terapia contra el Cáncer

Los derivados de este compuesto se han evaluado como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR) . La activación anormal de las vías de señalización FGFR está asociada con varios tipos de tumores, y el direccionamiento de los FGFR es una estrategia atractiva para la terapia contra el cáncer. Los compuestos derivados de este andamio han mostrado ser prometedores en la inhibición de la proliferación de células cancerosas y la inducción de apoptosis .

Manejo de la Diabetes

La investigación ha indicado que ciertos derivados pueden reducir los niveles de glucosa en sangre, lo que sugiere posibles aplicaciones en la prevención y el tratamiento de trastornos que implican niveles elevados de glucosa en sangre plasmática. Esto incluye afecciones como diabetes tipo 1, diabetes debido a la obesidad, dislipidemia diabética, hipertrigliceridemia, resistencia a la insulina, intolerancia a la glucosa, hiperlipidemia, enfermedades cardiovasculares e hipertensión .

Investigación Antiviral

El compuesto también se ha utilizado en la síntesis de nuevos derivados con propiedades antivirales. Estos derivados se han estudiado por su potencial para actuar contra diversas infecciones virales, proporcionando una vía para el desarrollo de nuevos fármacos antivirales .

Inhibición de la Quinasa

Las quinasas son enzimas que desempeñan un papel importante en la regulación de las funciones celulares. Se ha demostrado que los derivados del éster tert-butílico del ácido 4-bromo-2,3-dihidro-pirrolo[2,3-b]piridina-1-carboxílico inhiben la actividad de la quinasa, lo cual es beneficioso para tratar enfermedades donde la sobreactividad de la quinasa es un problema, como ciertos cánceres y afecciones inflamatorias .

Aplicaciones Antibacterianas y Antifúngicas

Los derivados del compuesto exhiben actividades antibacterianas y antifúngicas significativas, lo que los hace útiles en el desarrollo de nuevos antibióticos y agentes antifúngicos. Esto es particularmente importante en el contexto de la creciente resistencia a los antibióticos .

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been reported to play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes at the molecular and cellular levels .

Biochemical Pathways

Similar compounds have been reported to influence various biological pathways, leading to downstream effects .

Result of Action

Similar compounds have been reported to have various biologically vital properties .

Análisis Bioquímico

Biochemical Properties

4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound’s interaction with FGFRs involves binding to the receptor’s active site, thereby inhibiting its activity and downstream signaling pathways. This interaction is crucial for its potential therapeutic applications, particularly in cancer treatment, where FGFR signaling is often dysregulated .

Cellular Effects

The effects of 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting FGFR signaling . Additionally, it affects the migration and invasion capabilities of cancer cells, making it a promising candidate for anti-metastatic therapies . The compound’s impact on gene expression includes the downregulation of genes involved in cell cycle progression and the upregulation of pro-apoptotic genes, further contributing to its anti-cancer effects .

Molecular Mechanism

At the molecular level, 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of FGFRs by binding to their active sites, preventing the phosphorylation and activation of downstream signaling molecules . This inhibition leads to the suppression of key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Additionally, the compound may interact with other proteins and enzymes involved in cellular metabolism, further influencing cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light and heat may lead to its gradual degradation, potentially affecting its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained inhibitory effects on FGFR signaling and consistent anti-cancer activity, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR signaling without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which are common concerns with many therapeutic agents . Threshold effects have been observed, where doses above a certain level result in adverse effects, emphasizing the importance of dose optimization in therapeutic applications . These findings underscore the need for careful dosage considerations in preclinical and clinical studies to balance efficacy and safety .

Metabolic Pathways

4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity or be further processed for excretion . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, potentially affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

The transport and distribution of 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters that facilitate its uptake into cells, where it can exert its biological effects . Once inside the cell, it may bind to intracellular proteins that influence its localization and accumulation . These interactions are essential for its distribution within different cellular compartments and tissues, impacting its overall efficacy and safety profile .

Subcellular Localization

The subcellular localization of 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is a key factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct it to specific subcellular compartments, enhancing its ability to modulate cellular processes . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester typically involves the following steps:

-

Formation of the Pyrrolo[2,3-b]pyridine Core:

- Starting from a suitable pyridine derivative, the core structure can be formed through cyclization reactions.

- Common reagents include bromine sources such as N-bromosuccinimide (NBS) for bromination steps.

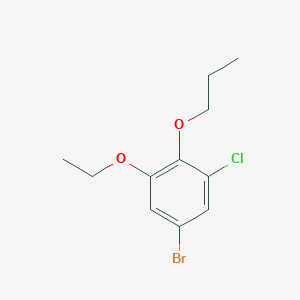

Comparación Con Compuestos Similares

2,3-Dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester: Lacks the bromine atom, which may affect its reactivity and binding properties.

4-Chloro-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.

Uniqueness: The presence of the bromine atom in 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester makes it particularly useful for substitution reactions and as a versatile intermediate in organic synthesis. Its unique structure allows for specific interactions in biological systems, making it a valuable compound in drug discovery and development.

Propiedades

IUPAC Name |

tert-butyl 4-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4,6H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYSPBWVNYPCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B1377965.png)